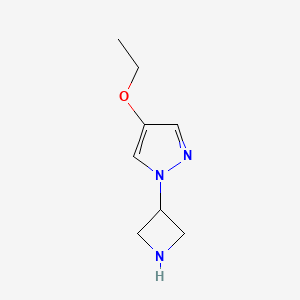
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a methylimidazolidinone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylbenzaldehyde and 3-methylimidazolidin-2-one.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-4-methylbenzaldehyde is reacted with 3-methylimidazolidin-2-one under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazolidinone moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one can be compared with similar compounds such as:
1-(3-Bromo-4-methylphenyl)piperidine: This compound has a similar bromine and methyl-substituted phenyl ring but differs in the heterocyclic moiety.
3-Bromo-4-methylbenzyl alcohol: This compound shares the bromine and methyl-substituted phenyl ring but has a different functional group.
The uniqueness of this compound lies in its imidazolidinone structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-3-4-9(7-10(8)12)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWNTUQIBGTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(C2=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)






![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)

![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)

